molecular formula C19H20N2O6 B13152457 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid

Cat. No.: B13152457
M. Wt: 372.4 g/mol
InChI Key: MEOOTBIGYRHFOJ-UHFFFAOYSA-N
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Description

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid is a complex organic compound used in various scientific research applications. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, a nitrophenyl group, and a propanoic acid backbone. It is often utilized in the synthesis of peptides and proteins due to its ability to activate carboxyl groups on amino acids, facilitating peptide bond formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid typically involves multiple steps, starting with the protection of the amino group using a benzyloxycarbonyl (CBZ) group. The nitrophenyl group is introduced through nitration reactions, and the propanoic acid backbone is constructed via standard organic synthesis techniques. Common reagents used in these reactions include benzyl chloroformate, nitric acid, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents. The production process is optimized to reduce waste and improve efficiency, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid is widely used in scientific research, including:

    Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a precursor in the development of pharmaceuticals and therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through the activation of carboxyl groups on amino acids, facilitating peptide bond formation. The benzyloxycarbonyl group serves as a protecting group, preventing unwanted side reactions during synthesis. The nitrophenyl group can participate in various chemical reactions, adding versatility to the compound’s applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid is unique due to its combination of a benzyloxycarbonyl group, a nitrophenyl group, and a propanoic acid backbone. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in scientific research and industrial production .

Properties

Molecular Formula

C19H20N2O6

Molecular Weight

372.4 g/mol

IUPAC Name

2,2-dimethyl-3-(2-nitrophenyl)-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C19H20N2O6/c1-19(2,17(22)23)16(14-10-6-7-11-15(14)21(25)26)20-18(24)27-12-13-8-4-3-5-9-13/h3-11,16H,12H2,1-2H3,(H,20,24)(H,22,23)

InChI Key

MEOOTBIGYRHFOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC=CC=C1[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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